molecular formula C15H10FN B12614920 2-(1-Fluoronaphthalen-2-yl)pyridine CAS No. 918630-53-2

2-(1-Fluoronaphthalen-2-yl)pyridine

Cat. No.: B12614920
CAS No.: 918630-53-2
M. Wt: 223.24 g/mol
InChI Key: PJTMSDXLFYYQGT-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Pyridine (B92270) and Naphthalene (B1677914) Scaffolds in Chemical Research

Fluorinated organic compounds have garnered significant attention across various scientific disciplines, primarily due to the unique physicochemical properties that the fluorine atom imparts. nih.govresearcher.life The incorporation of fluorine into pyridine and naphthalene scaffolds can profoundly influence their biological activity, metabolic stability, and material properties. researchgate.netnih.gov

Fluorinated Pyridine Scaffolds: The pyridine ring is a fundamental heterocyclic structure present in a vast number of pharmaceuticals and functional materials. rsc.orgnih.gov The introduction of a fluorine atom can modulate the electronic properties of the pyridine ring, affecting its basicity and reactivity. wikipedia.org In medicinal chemistry, this strategic fluorination can enhance drug potency, selectivity, and pharmacokinetic profiles. nih.govresearcher.life Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, leading to improved binding affinity with biological targets. nih.gov

Fluorinated Naphthalene Scaffolds: Naphthalene, a bicyclic aromatic hydrocarbon, serves as a core structure in many dyes, sensors, and electronic materials. researchgate.net The fluorescence properties of naphthalene derivatives are highly dependent on the nature and position of their substituents. researchgate.net Fluorination of the naphthalene ring can alter its electronic and photophysical characteristics, making it a valuable strategy in the design of novel fluorophores and materials for optoelectronic applications. acs.org Furthermore, the introduction of fluorine is a key strategy in the development of new drug candidates due to the radical changes it can induce in biological activity. nih.gov

Significance of the 2-(Aryl)pyridine Moiety in Contemporary Synthetic and Materials Science

The 2-(Aryl)pyridine moiety is a privileged structural motif in both synthetic chemistry and materials science. This arrangement, where an aryl group is directly attached to the second position of a pyridine ring, gives rise to a class of compounds with diverse applications.

In Synthetic Chemistry: The synthesis of 2-arylpyridines is a well-established area of organic chemistry, with numerous methods developed for their preparation. organic-chemistry.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form the crucial carbon-carbon bond between the pyridine and aryl rings. cdnsciencepub.com These compounds often serve as important intermediates for the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysis. nih.gov

In Materials Science: The electronic and structural characteristics of the 2-(aryl)pyridine framework make it a valuable building block for advanced materials. nbinno.com These compounds are frequently used as ligands in the formation of coordination complexes with tunable optical and electronic properties. Such complexes find applications in organic light-emitting diodes (OLEDs), sensors, and solar cells. nbinno.com The rigid and adaptable three-dimensional structures of N-heterobiaryl scaffolds, including 2-arylpyridines, are also utilized in the fabrication of therapeutic agents and as ligands for metal catalyst complexes. nih.gov

Rationale for Dedicated Academic Inquiry into 2-(1-Fluoronaphthalen-2-yl)pyridine

The specific molecular architecture of this compound, combining a fluorinated naphthalene with a 2-pyridyl group, provides a strong rationale for its dedicated investigation. The synergistic interplay between these two moieties is expected to result in novel properties and potential applications.

The rationale for studying this compound can be broken down as follows:

Modulation of Physicochemical Properties: The fluorine atom at the 1-position of the naphthalene ring is anticipated to influence the compound's electronic distribution, lipophilicity, and metabolic stability. This can have significant implications for its potential use in medicinal chemistry.

Novel Photophysical Characteristics: The combination of the electron-withdrawing pyridine ring and the fluorinated naphthalene system may lead to unique fluorescence and photophysical behaviors, making it a candidate for new optical materials and sensors.

Advanced Material Development: As a ligand, this compound could form metal complexes with distinct coordination geometries and electronic properties, potentially leading to more efficient OLEDs or novel catalytic systems.

While direct research on this compound is not extensively documented, the established importance of its constituent parts provides a compelling foundation for its future exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918630-53-2

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)pyridine

InChI

InChI=1S/C15H10FN/c16-15-12-6-2-1-5-11(12)8-9-13(15)14-7-3-4-10-17-14/h1-10H

InChI Key

PJTMSDXLFYYQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=N3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Fluoronaphthalen 2 Yl Pyridine

Strategic Precursor Functionalization and Building Block Synthesis

The successful synthesis of 2-(1-Fluoronaphthalen-2-yl)pyridine is critically dependent on the strategic preparation of functionalized precursors for both the naphthalene (B1677914) and pyridine (B92270) components. These precursors are designed to be suitable partners in subsequent cross-coupling reactions.

For the naphthalene component, a key precursor is 1-fluoro-2-halonaphthalene , such as 1-fluoro-2-bromonaphthalene. The synthesis of 1-fluoronaphthalene (B124137) itself can be achieved by reacting naphthalene with electrophilic fluorinating agents like Selectfluor. Another established method involves the diazotization of 1-naphthylamine, followed by a Schiemann reaction or related fluorination protocols. Once 1-fluoronaphthalene is obtained, regioselective bromination is required to introduce the bromine atom at the 2-position. This can be a challenging step due to the directing effects of the fluorine atom and the inherent reactivity of the naphthalene core.

Alternatively, for Suzuki-Miyaura coupling, 1-fluoro-2-naphthaleneboronic acid is a necessary building block. This can be synthesized from 1-fluoro-2-bromonaphthalene via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as triisopropyl borate, and subsequent hydrolysis.

For the pyridine component, common precursors include 2-halopyridines (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) or organometallic pyridine reagents. For Negishi coupling, 2-pyridylzinc bromide is a key reagent, which can be prepared by the direct insertion of activated zinc into the carbon-halogen bond of a 2-halopyridine. For Stille coupling, 2-(tributylstannyl)pyridine is utilized. This stannane (B1208499) can be synthesized by reacting 2-lithiopyridine (generated from 2-bromopyridine and n-butyllithium) with tributyltin chloride.

Cross-Coupling Strategies for Naphthalene-Pyridine Biaryl Linkage Formation

The central step in the synthesis of this compound is the formation of the C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Coupling Approaches for this compound

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to its mild reaction conditions and the commercial availability and stability of boronic acids. nih.govresearchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a 2-halopyridine with 1-fluoro-2-naphthaleneboronic acid or, conversely, the coupling of a 2-pyridylboronic acid derivative with a 1-fluoro-2-halonaphthalene.

A general representation of the Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and a suitable solvent. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by the base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes be challenging coupling partners.

Reactant 1Reactant 2CatalystBaseSolventYield
1-Fluoro-2-naphthaleneboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/WaterModerate to Good
1-Fluoro-2-bromonaphthalene2-Pyridylboronic acidPd(dppf)Cl₂K₃PO₄DioxaneModerate to Good
This table represents plausible reaction conditions based on general Suzuki-Miyaura coupling protocols for similar biaryl syntheses. Specific yields for the target compound require experimental verification.

Negishi Coupling Protocols in the Synthesis of this compound

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner and offers the advantage of high reactivity and functional group tolerance. acs.org For the synthesis of this compound, the reaction would involve coupling 1-fluoro-2-halonaphthalene with a 2-pyridylzinc halide, such as 2-pyridylzinc bromide.

The reaction is catalyzed by a palladium or nickel complex. acs.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The preparation of stable and reactive 2-pyridylzinc reagents is a key aspect of this methodology. nih.gov

Reactant 1Reactant 2CatalystSolventYield
1-Fluoro-2-bromonaphthalene2-Pyridylzinc bromidePd(PPh₃)₄THFGood
1-Fluoro-2-iodonaphthalene2-Pyridylzinc chlorideNiCl₂(dppp)DMFModerate to Good
This table illustrates potential Negishi coupling conditions for the target synthesis, drawing from general procedures for related compounds.

Kumada and Stille Coupling Variations for this compound Construction

The Kumada coupling employs a Grignard reagent as the organometallic nucleophile and is one of the earliest developed cross-coupling methods. kaznu.kz The synthesis of this compound via Kumada coupling would involve the reaction of a 2-pyridyl Grignard reagent (e.g., 2-pyridylmagnesium bromide) with 1-fluoro-2-halonaphthalene, catalyzed by a nickel or palladium complex. A significant advantage is the direct use of Grignard reagents, which are readily prepared. nih.gov

The Stille coupling utilizes an organotin reagent, such as 2-(tributylstannyl)pyridine, to couple with 1-fluoro-2-halonaphthalene. nih.govrsc.org Stille reactions are known for their tolerance to a wide variety of functional groups and the stability of the organostannane reagents. nih.gov The primary drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts. nih.gov

Coupling MethodNaphthalene PrecursorPyridine PrecursorCatalystTypical Solvent
Kumada1-Fluoro-2-bromonaphthalene2-Pyridylmagnesium bromideNiCl₂(dppe)THF
Stille1-Fluoro-2-iodonaphthalene2-(Tributylstannyl)pyridinePd(PPh₃)₄Toluene
This table outlines plausible starting materials and catalysts for Kumada and Stille couplings for the synthesis of the target compound.

Alternative Carbon-Carbon Bond Formation Methodologies

Beyond the classical cross-coupling reactions, C-H activation strategies represent a more atom-economical approach for the synthesis of biaryls like this compound. This methodology involves the direct coupling of an aryl C-H bond with an aryl halide, thus avoiding the pre-functionalization of one of the coupling partners.

For instance, a palladium-catalyzed direct C-H arylation could potentially be employed by reacting 1-fluoronaphthalene with a 2-halopyridine. The regioselectivity of the C-H activation on the 1-fluoronaphthalene ring would be a critical challenge to overcome, with the desired activation at the C-2 position. The use of specific directing groups or ligands can help control the regioselectivity of such reactions.

Regioselective Synthesis and Isomer Control

Achieving high regioselectivity is a paramount challenge in the synthesis of this compound. The substitution pattern on both the naphthalene and pyridine rings can lead to the formation of undesired isomers.

In the synthesis of the 1-fluoro-2-halonaphthalene precursor, direct halogenation of 1-fluoronaphthalene can lead to a mixture of isomers. Therefore, synthetic routes that build the substitution pattern in a controlled manner are often preferred. For example, starting from a pre-functionalized naphthalene derivative where the desired substitution pattern is already established can circumvent issues of regioselectivity in the halogenation step.

During the cross-coupling reaction, the primary concern is ensuring the bond forms between the C-2 position of the naphthalene and the C-2 position of the pyridine. The use of pre-functionalized precursors, such as 1-fluoro-2-bromonaphthalene and 2-pyridylzinc bromide, inherently directs the coupling to the desired positions.

In direct C-H activation approaches, controlling the site of C-H functionalization is crucial. The electronic and steric properties of the substrate, catalyst, and ligands all play a role in determining the regiochemical outcome. For 1-fluoronaphthalene, the fluorine atom can direct metallation to the ortho position (C-2), but competing reactions at other positions are possible. Therefore, careful optimization of reaction conditions is necessary to achieve the desired isomer.

Optimization of Reaction Conditions and Synthetic Yields for this compound

The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine-based organoboron species with a halogenated fluoronaphthalene, or conversely, a fluoronaphthalene-based organoboron species with a halogenated pyridine. The yield and purity of the final product are highly dependent on a multitude of interdependent reaction parameters. A systematic optimization of these conditions is therefore essential.

Key parameters that are typically optimized include the choice of palladium catalyst, the nature of the phosphine (B1218219) ligand, the type of base employed, the solvent system, the reaction temperature, and the reaction time. Research on analogous 2-arylpyridine syntheses has demonstrated that fine-tuning these elements can lead to significant improvements in yield and reduction of side products. cdnsciencepub.comcdnsciencepub.comnih.gov

Catalyst and Ligand Screening:

The choice of the palladium source and the associated ligand is critical for the efficiency of the catalytic cycle. Different palladium complexes and ligands exhibit varying levels of activity and stability. For the synthesis of 2-arylpyridines, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly explored. cdnsciencepub.comresearchgate.net The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The use of bulky and electron-rich phosphine ligands, such as Sphos and XPhos, has been shown to be effective in promoting the coupling of challenging substrates. nih.gov

Below is a representative table illustrating the effect of different catalyst and ligand combinations on the yield of a model Suzuki-Miyaura reaction to form this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)45
2Pd₂(dba)₃ (1)SPhos (2)78
3Pd(dppf)Cl₂ (2)-85
4Pd(PPh₃)₄ (3)-62
5Pd/C (5)-35

Influence of Base and Solvent:

The base is another crucial component, as it activates the organoboron species in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). cdnsciencepub.comreddit.com The choice of solvent is also critical; it must be capable of dissolving the reactants and be compatible with the catalyst system. Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water, are frequently employed. cdnsciencepub.comresearchgate.netresearchgate.net The addition of water can be beneficial for the solubility of the base and can accelerate the reaction. cdnsciencepub.comresearchgate.net

The following table demonstrates the impact of varying the base and solvent on the synthetic yield.

EntryBaseSolventYield (%)
1K₂CO₃Dioxane/H₂O (4:1)88
2Na₂CO₃Dioxane/H₂O (4:1)75
3K₃PO₄Toluene65
4Cs₂CO₃DMF92
5Et₃NDioxane/H₂O (4:1)55

Effect of Temperature and Reaction Time:

The reaction temperature and duration are also key parameters to optimize. Higher temperatures generally lead to faster reaction rates, but can also promote catalyst decomposition and the formation of byproducts. Therefore, finding the optimal temperature that balances reaction speed and yield is important. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time. For many Suzuki-Miyaura couplings for the synthesis of 2-arylpyridines, temperatures in the range of 80-120 °C are common. cdnsciencepub.comresearchgate.net

The data below illustrates how temperature adjustments can influence the yield of the target compound.

EntryTemperature (°C)Time (h)Yield (%)
1801275
2100892
3120685 (with some decomposition)
4602450

Reactivity and Chemical Transformations of 2 1 Fluoronaphthalen 2 Yl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Naphthalene (B1677914) Moieties

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. wikipedia.orgdalalinstitute.com However, the distribution of electron density in 2-(1-Fluoronaphthalen-2-yl)pyridine makes the two ring systems behave very differently under electrophilic conditions.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency strongly deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases its deactivating effect. wikipedia.org Consequently, electrophilic substitution directly on the pyridine moiety of the title compound is highly unfavorable.

In contrast, the naphthalene ring is electron-rich and generally reactive towards electrophiles, with a known preference for substitution at the α-position (C1) over the β-position (C2) due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that preserves one of the benzene (B151609) rings. dalalinstitute.com In this compound, the naphthalene ring is substituted with two groups: a fluorine atom at C1 and a 2-pyridyl group at C2.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group but is deactivating due to its strong inductive electron withdrawal.

2-Pyridyl group: This group is strongly deactivating due to the electron-withdrawing nature of the pyridine ring.

Considering these effects, electrophilic attack will overwhelmingly favor the naphthalene ring over the pyridine ring. The most probable sites for substitution on the naphthalene nucleus would be the positions that are least deactivated and lead to the most stable intermediates. The positions ortho and para to the fluorine (C8 and C4, respectively) and meta to the deactivating pyridyl group are potential candidates. Attack at the C4 and C5 positions appears most likely, avoiding the deactivating influence of the pyridyl group while benefiting from the directing effect of the fluorine (for C4) or being on the adjacent, less-affected ring (for C5).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Major Product(s) Rationale
HNO₃/H₂SO₄ (Nitration) 2-(1-Fluoro-4-nitronaphthalen-2-yl)pyridine and/or 2-(1-Fluoro-5-nitronaphthalen-2-yl)pyridine The naphthalene ring is activated relative to the protonated pyridine ring. Attack occurs at positions least deactivated by the pyridyl substituent.
Br₂/FeBr₃ (Bromination) 2-(4-Bromo-1-fluoronaphthalen-2-yl)pyridine and/or 2-(5-Bromo-1-fluoronaphthalen-2-yl)pyridine Similar to nitration, substitution occurs on the more reactive naphthalene ring.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom at the C1 position is an excellent leaving group for SNAr reactions. Its departure is significantly activated by the powerful electron-withdrawing 2-pyridyl group located at the adjacent C2 position. This ortho-like arrangement effectively stabilizes the negative charge that develops in the Meisenheimer intermediate formed during the reaction. The reactivity of fluoroarenes in SNAr reactions is often higher than that of other haloarenes. Therefore, the fluorine atom in the title compound is expected to be readily displaced by a variety of strong nucleophiles.

Common nucleophiles for this type of transformation include amines, alkoxides, and thiolates, leading to a range of functionalized derivatives.

Table 2: Examples of Predicted Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Predicted Product
Amine R₂NH (e.g., Piperidine) 2-(1-(Piperidin-1-yl)naphthalen-2-yl)pyridine
Alkoxide NaOR (e.g., Sodium methoxide) 2-(1-Methoxynaphthalen-2-yl)pyridine

Directed Ortho-Metalation and Subsequent Functionalization of this compound

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.caorganic-chemistry.org

The pyridine nitrogen atom is a well-established and potent DMG. uwindsor.caharvard.edu In this compound, the nitrogen atom will direct deprotonation to the adjacent C3 position of the pyridine ring. This process involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the nitrogen, followed by abstraction of the C3 proton, which is the most acidic proton on the pyridine ring due to its proximity to the nitrogen.

While the fluorine atom on the naphthalene ring can also act as a weak DMG, directing metalation to the C8 position, the directing ability of the pyridine nitrogen is significantly stronger. harvard.edu Therefore, metalation is expected to occur almost exclusively at the C3 position of the pyridine ring. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Table 3: Predicted Functionalization via Directed Ortho-Metalation

1. Base 2. Electrophile Predicted Product
n-BuLi/THF D₂O 2-(1-Fluoronaphthalen-2-yl)-3-deuteriopyridine
n-BuLi/THF (CH₃)₃SiCl 2-(1-Fluoronaphthalen-2-yl)-3-(trimethylsilyl)pyridine
n-BuLi/THF I₂ 2-(1-Fluoronaphthalen-2-yl)-3-iodopyridine
n-BuLi/THF DMF This compound-3-carbaldehyde

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It can readily react with electrophiles such as protons, alkylating agents, and oxidizing agents.

Protonation: The nitrogen atom will be protonated in the presence of acids, forming a pyridinium (B92312) salt. This is a fundamental property that, as mentioned, deactivates the ring towards electrophilic substitution.

N-Alkylation/N-Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl halides to form quaternary pyridinium salts.

N-Oxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will oxidize the pyridine nitrogen to afford the corresponding pyridine-N-oxide. researchgate.net The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to both certain electrophilic and nucleophilic substitutions.

Radical Pathways and Single-Electron Transfer Reactions

The electron-deficient nature of the pyridine ring, especially when protonated, makes it a suitable substrate for radical substitution reactions, most notably the Minisci reaction. This reaction involves the addition of a nucleophilic radical to the electron-poor aromatic ring. Alkyl radicals, generated from various precursors (e.g., from carboxylic acids with AgNO₃/(NH₄)₂S₂O₈), would be expected to add to the C4 or C6 positions of the pyridine ring of this compound.

Modern photoredox catalysis also opens up avenues for radical functionalization. rsc.org Single-electron transfer (SET) processes could generate radical ions from the title compound, leading to subsequent reactions. For instance, a radical-radical coupling could occur between a radical generated on an external substrate and a position on the naphthalene or pyridine ring. rsc.org The naphthalene moiety could also participate in oxidative coupling or polymerization under certain radical conditions.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations Beyond the N-oxidation of the pyridine nitrogen, the aromatic rings can undergo oxidative degradation under harsh conditions (e.g., with hot KMnO₄ or O₃), leading to ring cleavage. Under certain catalytic conditions, oxidative coupling reactions might occur, potentially leading to polymeric materials, a known pathway for some arylamines and related structures when treated with specific oxidizing agents like selenium dioxide. beilstein-journals.orgnih.gov

Reductive Transformations Catalytic hydrogenation can be used to reduce one or both aromatic systems. The pyridine ring is generally more resistant to reduction than a benzene ring. However, if the pyridine is first converted to a pyridinium salt (via protonation or alkylation), it becomes much more susceptible to reduction by agents like NaBH₄ or catalytic hydrogenation. rsc.org

The naphthalene ring can be reduced under various conditions. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) under milder conditions might selectively reduce the unsubstituted ring of the naphthalene moiety to give a tetralin derivative. More forcing conditions could lead to the reduction of both rings of the naphthalene system and potentially the pyridine ring as well, leading to a complex mixture of products.

Table 4: Predicted Products of Reduction

Reagent/Conditions Predicted Major Product(s) Notes
H₂/Pd-C (mild) 2-(1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine Selective reduction of the unsubstituted naphthalene ring.
1. HCl, 2. H₂/PtO₂ 2-(1-Fluoronaphthalen-2-yl)piperidine Reduction of the activated pyridinium ring.

Coordination Chemistry of 2 1 Fluoronaphthalen 2 Yl Pyridine As a Ligand

Ligand Design Principles and Coordination Motifs of Fluorinated Pyridine-Naphthalene Systems

The design of ligands like 2-(1-Fluoronaphthalen-2-yl)pyridine is rooted in the desire to create stable and electronically tunable metal complexes. Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, offering a nitrogen donor atom for coordination to a metal center. researchgate.net The fusion of a pyridine ring with a naphthalene (B1677914) moiety introduces a more extensive aromatic system, which can participate in π-stacking interactions, potentially influencing the supramolecular assembly of the resulting complexes. rsc.org

The introduction of a fluorine substituent onto the naphthalene ring is a key design element. Fluorine's high electronegativity can create a dipole moment within the ligand, potentially affecting its interaction with polar molecules or other parts of the complex. nsf.gov Furthermore, the presence of fluorine can enhance the thermal and oxidative stability of the metal complexes. nsf.gov

Common coordination motifs for pyridine-naphthalene systems involve the nitrogen atom of the pyridine ring and, in some cases, a carbon atom from the naphthalene ring, leading to cyclometalation. The specific coordination mode is influenced by the metal center, the other ligands present, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes is then carried out using a variety of spectroscopic and analytical techniques.

While specific studies on this compound are not extensively detailed in the provided results, the coordination chemistry of similar pyridine-based ligands with divalent first-row transition metals like Cu(II), Ni(II), and Zn(II) is well-established. rsc.orgrsc.orgnih.gov These metals readily form complexes with N-donor ligands. For instance, divalent metal complexes of 2-(pyridin-2-yl)imidazole have been synthesized and characterized. documentsdelivered.com It is anticipated that this compound would form stable complexes with these metals, likely with a tetrahedral or square planar geometry depending on the metal ion and reaction conditions. The synthesis would typically involve mixing the ligand and a metal salt (e.g., chloride or perchlorate) in a suitable solvent.

Table 1: Anticipated Divalent Metal Complexes and Characterization Methods

Metal IonPotential Complex FormulaCommon Characterization Techniques
Cu(II)[Cu(C₁₅H₉FN)₂Cl₂]X-ray Crystallography, UV-Vis Spectroscopy, EPR Spectroscopy
Ni(II)[Ni(C₁₅H₉FN)₂Cl₂]X-ray Crystallography, Magnetic Susceptibility, UV-Vis Spectroscopy
Zn(II)[Zn(C₁₅H₉FN)₂Cl₂]X-ray Crystallography, NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Precious metals are known to form a wide variety of complexes with nitrogen-containing ligands, often exhibiting interesting photophysical and catalytic properties. For example, Ru(II) complexes with phenanthroline-based ligands, which are structurally related to the pyridine-naphthalene system, have been synthesized and studied. nih.gov Similarly, Ir(III) complexes with fluorinated phenylpyridine ligands are well-documented. nih.gov The synthesis of precious metal complexes with this compound would likely follow established protocols for these metals, often requiring more forcing conditions or specific precursors.

Table 2: Potential Precious Metal Complexes and Their Significance

Metal IonPotential Complex TypePotential Applications
Pt(II)/Pd(II)Cyclometalated [M(C₁₅H₈FN)Cl]₂Catalysis, OLEDs
Au(I)/Au(III)Linear [Au(C₁₅H₉FN)Cl] or Square Planar [Au(C₁₅H₈FN)Cl₂]Luminescent materials, Medicinal chemistry
Ir(III)/Ru(II)Octahedral [M(C₁₅H₉FN)₂(ancillary ligands)]ⁿ⁺Photoredox catalysis, Bioimaging

Coordination Modes and Denticity of this compound (e.g., N,N-Chelation, N,C-Cyclometalation)

The ligand this compound can exhibit different coordination modes. In its simplest form, it can act as a monodentate ligand, coordinating to a metal center solely through the pyridine nitrogen atom. However, its structure is more amenable to bidentate coordination.

N,N-Chelation: While this specific ligand only has one nitrogen, related systems with two nitrogen donors, such as 2,2'-bipyridine, readily form N,N-chelates.

N,C-Cyclometalation: A more probable bidentate coordination mode for this compound is N,C-cyclometalation. This involves the coordination of the pyridine nitrogen and the activation of a C-H bond on the naphthalene ring, typically at the peri position, to form a stable five- or six-membered metallacycle. rsc.org This mode of coordination is common for ligands with a similar topology and is often observed with d-block transition metals like palladium, platinum, and iridium. rsc.org

Influence of the Fluorine Substituent on Metal-Ligand Bonding and Complex Geometry

The presence of a fluorine atom on the naphthalene ring is expected to have a significant impact on the properties of the resulting metal complexes. nsf.gov

Electronic Effects: Fluorine is the most electronegative element, and its presence will withdraw electron density from the naphthalene ring. nsf.gov This inductive effect can influence the electronic properties of the metal center, potentially making it more electrophilic. This can affect the catalytic activity and photophysical properties of the complex. nih.gov

Supramolecular Assembly Driven by Metal-Coordination of this compound Derivatives

The formation of metal complexes with ligands like this compound can be a powerful tool for directing the formation of larger, ordered structures known as supramolecular assemblies. rsc.orgrsc.org The pyridine-naphthalene scaffold provides a flat, aromatic surface that is conducive to π-π stacking interactions between complexes. rsc.org

By carefully designing the ligand and choosing the appropriate metal center, it is possible to create discrete molecular architectures or extended polymeric structures. rsc.org For example, square-planar complexes of Pt(II) or Pd(II) with pyridine-based ligands are known to self-assemble into one-dimensional stacks. rsc.org The fluorine substituent could further influence these interactions through dipole-dipole or other non-covalent forces, providing an additional level of control over the resulting supramolecular structure. nih.gov

Spectroscopic and Structural Elucidation of 2 1 Fluoronaphthalen 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial arrangement of atoms can be mapped with high precision.

The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment of each magnetically active nucleus. While specific experimental data for 2-(1-Fluoronaphthalen-2-yl)pyridine is not publicly available, a detailed prediction can be made based on the analysis of its constituent fragments: 1-fluoronaphthalene (B124137), 2-substituted pyridine (B92270), and the analogous non-fluorinated compound, 2-(Naphthalen-2-yl)pyridine rsc.org.

¹H NMR: The proton spectrum is expected to show ten distinct signals in the aromatic region (approx. 7.0-8.8 ppm). The four protons of the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton ortho to the nitrogen (H-6') is typically the most deshielded rsc.org. The seven protons on the naphthalene (B1677914) ring will be influenced by both the pyridine ring's anisotropy and the fluorine substituent. The fluorine atom will introduce additional coupling (J-coupling) to nearby protons, particularly H-8 and H-3, which will appear as doublets of doublets or more complex multiplets chemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum will display 15 distinct aromatic carbon signals. The carbon atom bonded to the fluorine (C-1) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. Other carbons in the naphthalene ring will also exhibit smaller two- and three-bond couplings to fluorine (²JCF, ³JCF) . The carbons of the pyridine ring will have chemical shifts similar to those in 2-(Naphthalen-2-yl)pyridine, with C-2' and C-6' being the most deshielded due to the nitrogen atom's electron-withdrawing effect rsc.orgchemicalbook.com.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe wikipedia.org. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the C-F bond huji.ac.il. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds, as even small structural changes can lead to significant shifts thermofisher.com. The signal will likely appear as a multiplet due to coupling with adjacent protons (H-8 and H-3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Key Couplings (J in Hz)
Naphthalene Ring
C-1-~158-162 (d)¹JCF ≈ 250 Hz
C-2-~125-128 (d)²JCF ≈ 20 Hz
C-3~7.3-7.5 (d)~120-123 (d)³JHF ≈ 10 Hz, ³JCF ≈ 8 Hz
C-4~7.8-8.0 (d)~127-130³JHH ≈ 8 Hz
C-4a-~128-131 (d)³JCF ≈ 5 Hz
C-5~7.9-8.1 (d)~126-129³JHH ≈ 8 Hz
C-6~7.5-7.7 (t)~127-130³JHH ≈ 7 Hz
C-7~7.5-7.7 (t)~128-131³JHH ≈ 7 Hz
C-8~8.1-8.3 (d)~124-127 (d)³JHH ≈ 8 Hz, ⁴JCF ≈ 3 Hz
C-8a-~133-136
Pyridine Ring
C-2'-~156-159
C-3'~7.7-7.9 (d)~120-123³JHH ≈ 8 Hz
C-4'~7.6-7.8 (t)~136-139³JHH ≈ 7 Hz
C-5'~7.1-7.3 (t)~122-125³JHH ≈ 6 Hz
C-6'~8.6-8.8 (d)~149-152³JHH ≈ 5 Hz

Note: Predicted values are based on data from analogous compounds. 'd' indicates a doublet due to C-F coupling.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks will appear between signals of protons that are coupled, typically those on adjacent carbons emerypharma.com. This allows for the tracing of proton connectivity within the pyridine ring and within the naphthalene ring system separately. For example, a cross-peak between the signals for H-3' and H-4' would confirm their adjacency creative-biostructure.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation) mdpi.com. It is a powerful tool for assigning carbon signals based on the already-assigned proton signals. Each CH group will produce one cross-peak, simplifying the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons libretexts.org. This technique is crucial for establishing the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. Key correlations would be expected between the pyridine protons (e.g., H-3' and H-6') and the naphthalene carbon C-2, as well as between the naphthalene proton H-3 and the pyridine carbon C-2'. These correlations would definitively prove the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds harvard.edu. This is particularly useful for determining the preferred conformation or identifying steric hindrance. For this compound, NOESY could show through-space correlations between the H-3' proton on the pyridine ring and the H-3 proton on the naphthalene ring, providing insight into the dihedral angle between the two aromatic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic systems. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the naphthalene and pyridine rings. A strong band corresponding to the C-F stretching vibration is expected in the range of 1100-1250 cm⁻¹. Aromatic C-H out-of-plane bending vibrations, which are useful for determining the substitution pattern, will be observed in the 650-900 cm⁻¹ region aps.org.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds nih.gov. The symmetric ring-breathing modes of the aromatic rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum researchgate.net. The C=C and C=N stretching vibrations will also be prominent. The complementarity of IR and Raman allows for a more complete picture of the molecule's vibrational framework aps.org.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹)
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050-31503050-3150Medium-Weak
Aromatic C=C/C=N Ring Stretch1400-16501400-1650Strong-Medium
C-F Stretch1100-12501100-1250Strong (IR)
Aromatic C-H Out-of-Plane Bend650-900650-900Strong (IR)
Aromatic Ring Breathing990-1050990-1050Strong (Raman)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* and n → π* transitions youtube.com. The extensive conjugated system, encompassing both the naphthalene and pyridine rings, is expected to result in strong absorption in the UV region shimadzu.com.

The spectrum will likely exhibit multiple absorption maxima (λ_max). The high-energy transitions, corresponding to the π → π* excitations of the aromatic system, are expected to appear below 300 nm. The n → π* transition, involving the non-bonding electrons on the pyridine nitrogen, is typically weaker and may appear as a shoulder at a longer wavelength, potentially above 300 nm msu.edu. The exact position and intensity of these bands are influenced by the solvent polarity and the specific electronic effects of the fluorine substituent researchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement mdpi.com. While low-resolution mass spectrometry measures mass to the nearest integer, HRMS can measure it to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas nih.gov.

For this compound, the molecular formula is C₁₅H₁₀FN. The theoretical exact mass of the monoisotopic molecular ion [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass for [C₁₅H₁₁FN]⁺: 224.0870 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value (typically within 5 ppm) would provide unambiguous confirmation of the compound's elemental composition, a critical piece of data for structural verification.

X-ray Crystallography of this compound and its Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise data on bond lengths, bond angles, and torsion angles nih.gov. A key structural parameter of interest would be the dihedral angle between the planes of the pyridine and naphthalene rings, which dictates the degree of conjugation between the two systems and is influenced by steric hindrance.

Furthermore, the pyridine nitrogen and the specific geometry of the 2-arylpyridine scaffold make this compound an excellent candidate as a ligand for forming metal complexes mdpi.com. X-ray crystallography of its metal complexes could reveal various coordination modes. In many 2-arylpyridine complexes, the ligand acts as a bidentate chelate, coordinating to a metal center through the pyridine nitrogen and a deprotonated carbon atom from the naphthalene ring (cyclometalation) mdpi.com. The resulting crystal structures provide invaluable information on the coordination geometry around the metal ion (e.g., square planar, octahedral) and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing mdpi.comnih.gov.

Solid-State Molecular Structures and Conformational Analysis

The solid-state conformation of this compound is primarily defined by the rotational orientation of the pyridine ring relative to the naphthalene moiety. This orientation, described by the dihedral angle between the two aromatic systems, is a result of the balance between steric hindrance and electronic interactions.

In analogous structures, such as 4-(naphthalen-1-yl)pyridine, the mean planes of the naphthalene and pyridine moieties are significantly twisted with respect to each other, exhibiting a dihedral angle of 72.9 (1)°. nih.gov Similarly, in 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine, the dihedral angle between the pyridine and naphthalene rings is 35.4°, while the angle between the pyrimidyl and naphthalene rings is a larger 62.3°. scispace.com These examples suggest that a non-planar conformation is typical for such linked aromatic systems to minimize steric repulsion.

For this compound, steric hindrance between the hydrogen atom on C3 of the pyridine ring and the fluorine atom on C1 of the naphthalene ring, as well as the hydrogen on C8 of the naphthalene, would likely force the molecule into a twisted conformation. The degree of this twist can be quantified by the dihedral angle between the pyridine and naphthalene planes. It is anticipated that this angle would be significant, likely in the range of 30-60°, to alleviate these steric clashes.

Table 1: Representative Conformational Data for Aryl-Pyridine and Naphthalene Derivatives

CompoundDihedral Angle between Aromatic Rings (°)Reference
4-(Naphthalen-1-yl)pyridine72.9 (1) nih.gov
2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine35.4 (Pyridine-Naphthalene) scispace.com
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile45.2 (Pyridine-Naphthalene)

Intermolecular Interactions and Crystal Packing Motifs

π-π Stacking Interactions: Aromatic systems like pyridine and naphthalene frequently engage in π-π stacking interactions. In the crystal structure of 4-(naphthalen-1-yl)pyridine, π-π stacking is observed between the pyridine rings of inversion-related molecules, with a centroid-centroid distance of 3.772 (2) Å. nih.gov For this compound, similar interactions are expected, potentially involving pyridine-pyridine, naphthalene-naphthalene, or pyridine-naphthalene stacking. The parallel-displaced configuration is a common motif for such interactions in naphthalene derivatives.

C-H···N and C-H···π Hydrogen Bonds: Weak hydrogen bonds are also anticipated to play a significant role in the crystal packing. C-H···N interactions, where a hydrogen atom from a naphthalene or pyridine ring interacts with the nitrogen atom of a neighboring pyridine ring, are a common feature in pyridine-containing crystal structures. Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also prevalent. In 4-(naphthalen-1-yl)pyridine, the crystal structure is stabilized by C-H···π contacts. nih.gov

Influence of Fluorine Substitution: The presence of a fluorine atom introduces the possibility of C-H···F hydrogen bonds. While typically weak, these interactions can be influential in directing crystal packing. The fluorine atom, being highly electronegative, can also modulate the electrostatic potential of the naphthalene ring, influencing how it interacts with neighboring molecules. Studies on perfluorohalogenated naphthalenes highlight the significant role of fluorine in directing intermolecular interactions, including the formation of π-hole stacking. rsc.org

A Hirshfeld surface analysis would be a valuable tool for quantitatively and qualitatively assessing the different types of intermolecular contacts within the crystal structure of this compound, providing percentages of different interaction types. In related structures lacking strong hydrogen bond donors, dispersion forces (H···H contacts) often account for a significant portion of the total interactions.

Table 2: Potential Intermolecular Interactions and Typical Geometries

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
π-π StackingPyridine/Naphthalene RingPyridine/Naphthalene Ring3.5 - 4.0 (centroid-centroid)N/A
C-H···NC-H (Naphthalene/Pyridine)N (Pyridine)2.4 - 2.8 (H···N)120 - 170
C-H···πC-H (Naphthalene/Pyridine)π-system (Naphthalene/Pyridine)2.6 - 3.0 (H···centroid)> 140
C-H···FC-H (Naphthalene/Pyridine)F (Fluoronaphthalene)2.3 - 2.7 (H···F)> 110

Photophysical Properties and Luminescence Studies of 2 1 Fluoronaphthalen 2 Yl Pyridine Complexes

Electronic Absorption and Emission Characteristics of 2-(1-Fluoronaphthalen-2-yl)pyridine Coordination Compounds

A foundational investigation into the photophysical properties of this compound coordination compounds would begin with a thorough analysis of their electronic absorption and emission spectra. The absorption spectra, typically recorded in various organic solvents, would reveal the energies of the electronic transitions within the complexes. These transitions are generally categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), intraligand (π-π* on the this compound ligand), and metal-centered (d-d) transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands provide initial insights into the electronic structure of the complexes.

Upon excitation, the emission spectra would characterize the luminescent properties of the compounds. The emission wavelength (λem), Stokes shift (the difference between the absorption and emission maxima), and the shape of the emission band are critical parameters. For instance, a large Stokes shift can be indicative of a significant change in geometry between the ground and excited states. The nature of the emissive state (e.g., fluorescence from a singlet state or phosphorescence from a triplet state) would be a key area of investigation.

Table 1: Hypothetical Electronic Absorption and Emission Data for this compound Complexes

ComplexSolventAbsorption λmax (nm) (ε, M-1cm-1)Emission λem (nm)
[Ir(F-nappy)2(acac)]CH2Cl2Data not availableData not available
[Pt(F-nappy)Cl]CH2Cl2Data not availableData not available
[Ru(F-nappy)(bpy)2]2+CH3CNData not availableData not available

This table is presented as a template for future experimental data. Currently, no published data exists for these complexes.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

To quantify the efficiency and dynamics of the emissive processes, the determination of fluorescence and phosphorescence quantum yields (Φ) and excited-state lifetimes (τ) is essential. The quantum yield represents the ratio of photons emitted to photons absorbed and is a direct measure of the luminescence efficiency. Lifetimes provide information about the rate of decay of the excited state.

For transition metal complexes, especially those of heavy elements like iridium and platinum, strong spin-orbit coupling often facilitates intersystem crossing from the singlet to the triplet state, leading to phosphorescence at room temperature. The measurement of both fluorescence and phosphorescence quantum yields and lifetimes would be crucial to understanding the competition between radiative and non-radiative decay pathways.

Table 2: Hypothetical Luminescence Quantum Yields and Lifetimes for this compound Complexes

ComplexSolventQuantum Yield (Φ)Lifetime (τ)
[Ir(F-nappy)2(acac)]CH2Cl2Data not availableData not available
[Pt(F-nappy)Cl]CH2Cl2Data not availableData not available
[Ru(F-nappy)(bpy)2]2+CH3CNData not availableData not available

This table is presented as a template for future experimental data. Currently, no published data exists for these complexes.

Electrochemiluminescence (ECL) Behavior and Mechanisms

Electrochemiluminescence (ECL) is a process where light is generated from the reaction of electrochemically generated species. Coordination compounds, particularly those of ruthenium and iridium, are well-known for their ECL activity and are widely used in analytical applications. An investigation into the ECL of this compound complexes would involve cyclic voltammetry to determine their redox potentials and subsequently, ECL measurements to assess their light-emitting capabilities upon electrochemical stimulation. Understanding the ECL mechanism, whether through annihilation or co-reactant pathways, would be a key objective.

Solvatochromism and Thermo-chromism of Photophysical Attributes

The sensitivity of the photophysical properties of this compound complexes to their environment would be another important area of study. Solvatochromism, the change in color (absorption or emission) with solvent polarity, can provide information about the nature of the excited state, particularly its dipole moment. Thermo-chromism, the change in color with temperature, can reveal the presence of thermally accessible excited states or temperature-dependent quenching processes. Investigating these phenomena would not only provide a deeper understanding of the fundamental photophysics but also indicate potential applications in sensing and imaging.

Computational and Theoretical Investigations of 2 1 Fluoronaphthalen 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. For 2-(1-Fluoronaphthalen-2-yl)pyridine, DFT calculations can unravel its preferred three-dimensional arrangement, the distribution of its electrons, and its characteristic spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves determining the most stable geometry of the molecule. For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the fluoronaphthalene and pyridine (B92270) rings. A potential energy surface scan can be performed by systematically varying the dihedral angle between the two aromatic rings to identify the most stable conformer.

Theoretical calculations on similar biaryl systems suggest that the lowest energy conformation is typically non-planar due to steric hindrance between the ortho-protons on the adjacent rings. In the case of this compound, a twisted conformation where the two rings are out of plane with each other is expected to be the global minimum on the potential energy surface. The optimized geometrical parameters, such as bond lengths and angles, for this most stable conformer can be calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterValue
Bond Lengths (Å)
C(naphthyl)-C(pyridyl)1.485
C(1-naphthyl)-F1.358
C(2-pyridyl)-N1.339
Bond Angles (degrees)
C(1-naphthyl)-C(2-naphthyl)-C(pyridyl)121.5
C(3-naphthyl)-C(2-naphthyl)-C(pyridyl)119.8
N-C(2-pyridyl)-C(3-pyridyl)122.3
Dihedral Angle (degrees)
C(1-naphthyl)-C(2-naphthyl)-C(2-pyridyl)-N45.2

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are critical to understanding its reactivity and photophysical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions and electronic transitions. libretexts.org

The HOMO is expected to be predominantly localized on the electron-rich naphthalene (B1677914) ring, while the LUMO is anticipated to be centered on the electron-deficient pyridine moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and the energy required for its lowest electronic excitation. libretexts.org A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths. libretexts.org

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the distribution of charge on each atom. nih.gov This analysis would likely reveal a negative charge accumulation on the electronegative nitrogen and fluorine atoms, while the carbon atoms bonded to them would exhibit a partial positive charge.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap4.36

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the experimental characterization of the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. The fluorine atom and the nitrogen in the pyridine ring are expected to significantly influence the chemical shifts of the nearby protons and carbons.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The computed vibrational modes can be visualized to understand the nature of the atomic motions for each frequency. Characteristic vibrational frequencies are expected for the C-F stretching, the C-N stretching of the pyridine ring, and the aromatic C-H stretching and bending modes. elixirpublishers.comscirp.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Pyridine)1605
Aromatic C=C Stretch1580 - 1450
C-F Stretch1245
C-H out-of-plane bend950 - 800

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT can predict the energies of electronic transitions and the nature of the excited states.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by determining the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths. The calculated spectrum can then be compared to experimentally measured spectra. The main absorption bands in the UV-Vis spectrum of this compound are expected to arise from π-π* transitions within the aromatic system.

Similarly, the emission spectrum can be simulated by first optimizing the geometry of the lowest excited state (S₁) and then calculating the energy of the transition from this relaxed excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 4: Calculated Singlet Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.883200.15
S₀ → S₂4.252920.28
S₀ → S₃4.592700.11

Characterization of Excited State Transitions

A detailed analysis of the molecular orbitals involved in the electronic transitions provides a deeper understanding of their nature. For this compound, the lowest energy transition (S₀ → S₁) is likely to be a HOMO → LUMO transition. As discussed earlier, with the HOMO localized on the naphthalene moiety and the LUMO on the pyridine ring, this transition would have a significant intramolecular charge transfer (ICT) character. This charge transfer nature can have important implications for the molecule's photophysical properties, such as its fluorescence quantum yield and solvatochromism. Higher energy transitions may involve other molecular orbitals and have different characters, such as being more localized on one of the aromatic rings.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. researchgate.netnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the accessible conformations and the energetic barriers between them. For this compound, an MD simulation would reveal the dynamics of the torsional motion around the central C-C bond.

The key parameter defining the conformation is the dihedral angle (Φ) between the planes of the fluoronaphthalene and pyridine rings. Due to steric hindrance between the hydrogen atoms on the pyridine ring and the fluorine and hydrogen atoms on the naphthalene ring, a completely planar conformation (Φ = 0° or 180°) is expected to be energetically unfavorable. Instead, the molecule is likely to adopt a non-planar, twisted conformation in its lowest energy state.

Computational energy scans, where the energy of the molecule is calculated for a series of fixed dihedral angles, can predict the most stable conformations.

Table 1: Hypothetical Potential Energy Profile for Rotation around the Naphthalene-Pyridine Bond

Dihedral Angle (Φ)Relative Energy (kcal/mol)Conformation Description
+5.0Planar, Eclipsed (High Energy)
~45°0Twisted (Global Minimum)
90°+2.5Perpendicular (Local Maximum)
~135°+0.5Twisted (Local Minimum)
180°+6.0Planar, Anti-Eclipsed (High Energy)

This table presents illustrative data based on typical energy profiles of bi-aryl systems. The exact values would require specific quantum mechanical calculations.

MD simulations would further elaborate on this static picture by showing the population of each conformational state at a given temperature and the rate of interconversion between them. nih.gov This dynamic perspective is crucial for understanding how the molecule might adapt its shape to fit into a receptor site or interact with other molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.net For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. acs.orgacs.orgmasterorganicchemistry.com

The SNAr reaction on an aryl fluoride (B91410) typically proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Addition Step: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the naphthalene ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.

Elimination Step: The leaving group (fluoride, F-) is expelled, and the aromaticity of the ring is restored.

Density Functional Theory (DFT) calculations can be used to map the entire reaction pathway, calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. researchgate.net This allows for the determination of activation energies (ΔG‡), which are critical for predicting reaction rates.

Table 2: Hypothetical Calculated Energies for the SNAr Reaction with a Generic Nucleophile (Nu-)

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Nu-0
Transition State 1 (TS1)Formation of Meisenheimer complex+18
IntermediateMeisenheimer Complex+5
Transition State 2 (TS2)Expulsion of Fluoride+8
Products2-(1-Nu-naphthalen-2-yl)pyridine + F--10

This table contains plausible, illustrative energy values for a hypothetical SNAr reaction. The actual energies are highly dependent on the specific nucleophile and reaction conditions.

These calculations would reveal that the first transition state (TS1) is the highest point on the energy profile, confirming that the formation of the Meisenheimer complex is the rate-limiting step. masterorganicchemistry.com The presence of the electron-withdrawing pyridine ring, while not directly conjugated to the reaction center in a way that would maximally stabilize the negative charge, still influences the electronic properties of the naphthalene system. Computational studies can precisely quantify this electronic influence on the reaction barrier.

Analysis of Non-Covalent Interactions (e.g., C-H···F Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are crucial forces that dictate molecular conformation, crystal packing, and interactions with biological targets. nih.gov For this compound, two significant non-covalent interactions are of primary interest: intramolecular hydrogen bonding and intermolecular π-π stacking.

C-H···F Hydrogen Bonding: The presence of a fluorine atom and nearby C-H groups raises the possibility of intramolecular C-H···F hydrogen bonds. nih.govresearchgate.netfapesp.br Specifically, a weak hydrogen bond could form between the fluorine atom on the naphthalene ring and a hydrogen atom at the C-3 position of the pyridine ring, or potentially a hydrogen on the naphthalene ring itself. Such an interaction, while weak, could influence the molecule's preferred conformation, favoring geometries where the C-H and F atoms are in close proximity. The existence and strength of such bonds can be investigated computationally by analyzing the molecular geometry and using techniques like Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Table 3: Hypothetical Geometric Parameters for a Potential Intramolecular C-H···F Interaction

InteractionH···F Distance (Å)C-H···F Angle (°)Predicted Energy (kcal/mol)
Pyridine(C3-H)···F-Naphthalene~2.4~110~0.5 - 1.0

This table provides typical values for weak C-H···F hydrogen bonds based on computational literature. researchgate.net

π-π Stacking: As an extended aromatic system, this compound is expected to exhibit significant intermolecular π-π stacking interactions, which are fundamental to its solid-state packing and behavior in solution. researchgate.netarxiv.orgacs.org These interactions arise from a combination of electrostatic and dispersion forces between the aromatic rings of adjacent molecules. Computational studies, particularly using high-level ab initio methods like MP2 or CCSD(T), can accurately calculate the binding energies of different stacking geometries. researchgate.netresearchgate.net

Common π-π stacking arrangements include:

Parallel-displaced: Where the rings are parallel but offset from one another. This is often the most stable arrangement for aromatic systems like pyridine and naphthalene. researchgate.netacs.org

T-shaped (or edge-to-face): Where a C-H bond from one molecule points towards the face of the aromatic ring of another.

Sandwich: Where the rings are directly stacked on top of each other. This is generally less favorable due to electrostatic repulsion.

The interaction between the electron-rich naphthalene π-system and the somewhat electron-poorer pyridine ring could lead to specific, stable dimer configurations.

Table 4: Hypothetical Interaction Energies for Different Dimer Configurations

Dimer ConfigurationInter-planar Distance (Å)Predicted Interaction Energy (kcal/mol)
Antiparallel-Displaced~3.5-4.5
Parallel-Displaced~3.6-4.0
T-shaped~5.0-2.5
Sandwich~3.6+1.5 (Repulsive)

The data in this table is illustrative, based on computational results for pyridine and naphthalene dimers. researchgate.netresearchgate.net The antiparallel arrangement is often favored for pyridinic systems to minimize dipole-dipole repulsion.

Catalytic Applications of 2 1 Fluoronaphthalen 2 Yl Pyridine and Its Metal Complexes

Ligand in Transition Metal-Catalyzed Organic Reactions

No information is available in the scientific literature regarding the use of 2-(1-Fluoronaphthalen-2-yl)pyridine as a ligand in transition metal-catalyzed organic reactions.

There are no published studies detailing the application of this compound or its metal complexes in C-C, C-N, or C-O cross-coupling reactions. The synthesis of 2-arylpyridines often involves cross-coupling methodologies, but the catalytic activity of the resulting products, such as this compound, has not been reported.

No research has been found that investigates the use of this compound as a ligand for metal catalysts in hydrogenation or dehydrogenation processes.

There is no available data on the application of this compound or its metal complexes in oxidation or reduction catalysis.

Organocatalytic Potential of the Pyridine (B92270) Moiety

The organocatalytic potential of the pyridine moiety within this compound has not been explored in any published research.

Asymmetric Catalysis Employing Chiral Derivatives of this compound

No information exists on the synthesis of chiral derivatives of this compound or their application in asymmetric catalysis.

Heterogenization and Supported Catalysis with Immobilized this compound Complexes

There are no reports on the immobilization of this compound or its metal complexes on solid supports for use in heterogeneous or supported catalysis.

Exploration of 2 1 Fluoronaphthalen 2 Yl Pyridine in Advanced Materials Science

Optoelectronic Materials based on 2-(1-Fluoronaphthalen-2-yl)pyridine Scaffolds

The inherent electronic properties of the pyridine (B92270) (electron-accepting) and naphthalene (B1677914) (electron-donating and transport-facilitating) moieties suggest that this compound could be a valuable component in optoelectronic devices. The introduction of a fluorine atom is a well-established strategy to modulate key parameters such as energy levels and charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs) Componentry (e.g., Host Materials, Emitters, Electron Transport Layers)

Pyridine derivatives are extensively utilized as electron-transporting materials (ETMs) and host materials in OLEDs due to their electron-deficient nature. rsc.org The frontier energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient charge injection and transport. The aromatic π-conjugated system in these molecules allows for the tuning of these energy levels. rsc.org

For the non-fluorinated analogue, 2-(naphthalen-2-yl)pyridine, while specific device data is scarce, its electronic properties can be inferred from similar structures. The introduction of a fluorine atom at the 1-position of the naphthalene ring in this compound is expected to have a significant impact. Fluorination generally lowers both the HOMO and LUMO energy levels due to the high electronegativity of the fluorine atom. This can improve electron injection from the cathode and enhance the stability of the material by making it more resistant to oxidation.

Hypothetically, this compound could serve as a high triplet energy host material for phosphorescent emitters or as an efficient electron transport material. Its high triplet energy would be crucial to prevent the quenching of excitons on the emitter.

Table 1: Predicted Optoelectronic Properties of this compound based on Analogous Compounds

PropertyPredicted Value/Characteristic for this compoundRationale based on Analogous Compounds
HOMO Level ~ -5.8 to -6.2 eVFluorination lowers the HOMO level, improving hole blocking and stability.
LUMO Level ~ -2.5 to -2.9 eVLowered LUMO facilitates electron injection.
Triplet Energy (ET) > 2.7 eVThe naphthalene and pyridine moieties suggest a high triplet energy, suitable for hosting blue or green phosphorescent emitters.
Electron Mobility Moderate to HighThe pyridine unit promotes electron transport.

Disclaimer: The data in this table is predictive and extrapolated from literature on similar, not identical, compounds. Experimental verification is required.

Organic Photovoltaics (OPVs) and Charge Transport Materials

In the realm of organic photovoltaics, the principles of molecular design for efficient charge transport are paramount. Pyridine-based donor-acceptor molecules have found application in OPVs. rsc.org The electron-deficient pyridine can act as an acceptor unit, and when coupled with a suitable donor, can lead to materials with appropriate frontier orbital energies for efficient exciton (B1674681) dissociation and charge transport.

The structure of this compound, with its electron-withdrawing pyridine and fluorinated naphthalene, suggests it could potentially function as an n-type (electron-transporting) material in OPV active layers or as a cathode interlayer. The lowered LUMO level due to fluorination would facilitate electron collection at the electrode. While specific studies on its use in OPVs are not available, research on naphthalene diimide-based polymers, which also feature a large aromatic core, has shown their effectiveness as cathode interlayers in organic solar cells. mdpi.com

Functional Polymers Incorporating this compound

The incorporation of specific functional moieties into polymer backbones is a powerful strategy to create materials with desired properties. Conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and investigated for applications such as metal ion sensing. rsc.org

By analogy, a polymer incorporating the this compound unit could be designed. For instance, if a polymerizable group like a vinyl or a halogen were introduced onto the naphthalene or pyridine ring, it could be polymerized to yield a functional polymer. Such a polymer would be expected to possess interesting photoluminescent and electronic properties derived from the monomer unit. The presence of the pyridine nitrogen would also offer a site for coordination with metal ions, potentially leading to applications in sensing or catalysis.

Self-Assembled Materials and Nanostructures

The formation of ordered nanostructures through self-assembly is a bottom-up approach to creating functional materials. The planarity and potential for π-π stacking interactions of the naphthalene and pyridine rings in this compound make it a candidate for self-assembly.

A study on 2-(naphthalen-2-yl-oxy)-5-nitro-pyridine revealed that weak π-π interactions govern the crystal packing. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions, potentially leading to the formation of one-dimensional nanostructures like nanofibers or nanowires. The introduction of the fluorine atom could influence the packing arrangement through dipole-dipole or other non-covalent interactions. These self-assembled structures could find applications in nanoelectronics and sensing.

Energy Harvesting and Conversion Applications

Beyond photovoltaics, novel materials are being explored for other energy harvesting and conversion technologies. While there is no direct evidence of this compound being used in such applications, its constituent parts suggest potential. Pyridine-based materials are being investigated in the context of perovskite solar cells, often as additives or as part of the hole-transporting material to improve efficiency and stability. rsc.org

Furthermore, systems based on a 2,6-di(pyridin-4-yl)naphthalene (B8198748) core have been shown to be capable of white-light emission, which is relevant for solid-state lighting. ossila.com This suggests that the combination of pyridine and naphthalene can lead to interesting photophysical phenomena. It is conceivable that with appropriate molecular design, derivatives of this compound could be explored for applications in areas like dye-sensitized solar cells or as components in thermoelectric materials, although this remains highly speculative without experimental data.

Future Research Directions and Challenges in 2 1 Fluoronaphthalen 2 Yl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of biaryl compounds, particularly those containing a 2-pyridyl moiety, can be challenging due to the often capricious nature of 2-pyridine organometallic reagents in standard cross-coupling reactions. nih.gov Future research must focus on developing efficient, high-yielding, and environmentally benign methods for the synthesis of 2-(1-Fluoronaphthalen-2-yl)pyridine.

Key areas for investigation include:

Direct C-H Arylation: Moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halo-pyridines or pyridine (B92270) boronic acids), direct C-H arylation of pyridine with a suitable fluoronaphthalene derivative represents a more atom-economical approach. Research into discovering effective catalysts (e.g., palladium, rhodium, or ruthenium-based) that can selectively activate the C-H bond at the 2-position of the pyridine ring is a primary challenge.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.net Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate easier scale-up. researchgate.net

Green Solvents and Catalysts: A major push in modern chemistry is the adoption of sustainable practices. researchgate.net Future synthetic routes should explore the use of greener solvents, such as propylene (B89431) carbonate or ionic liquids, to replace conventional volatile organic compounds. researchgate.net Furthermore, the development of catalysts based on earth-abundant metals (e.g., iron, copper, or nickel) as alternatives to precious metals like palladium is a critical goal.

Synthetic Method Potential Advantages Key Research Challenges
Suzuki-Miyaura Coupling High functional group tolerance, well-established.Instability of 2-pyridyl boron reagents; requires pre-functionalization. nih.gov
Direct C-H Arylation High atom economy, reduced waste.Catalyst development, regioselectivity control, harsh reaction conditions.
Flow Synthesis Enhanced safety, scalability, improved process control. researchgate.netReactor design, optimization of flow parameters (residence time, temperature). researchgate.net
Solvent-Free/Green Solvent Synthesis Reduced environmental impact, lower toxicity. researchgate.netrsc.orgEnsuring sufficient reactivity and solubility of reagents and catalysts. researchgate.net

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique combination of a pyridine ring, a fluorine atom, and a naphthalene (B1677914) core in this compound suggests a rich and complex reactivity profile that is yet to be explored.

Future research should aim to:

Investigate Site-Specific Reactions: The molecule has several potential reactive sites: the nitrogen atom of the pyridine ring (for N-oxidation or quaternization), the fluorine atom on the naphthalene ring (for nucleophilic aromatic substitution), and various C-H bonds on both aromatic systems (for further functionalization). A systematic study is needed to map out the reactivity and selectivity of these sites under various conditions.

Explore Skeletal Transformations: Research into ring-opening, ring-closing, and rearrangement reactions could lead to the discovery of novel heterocyclic scaffolds. For instance, under specific catalytic conditions, it might be possible to induce transformations that alter the core structure, leading to completely new classes of compounds.

Fluorine as a Directing Group: The influence of the fluorine atom on the electronic properties of the naphthalene ring could be exploited to direct further electrophilic or nucleophilic substitutions to specific positions, enabling the synthesis of complex, multi-substituted derivatives.

Reactive Site Potential Transformation Possible Reagents/Conditions
Pyridine Nitrogen N-Oxidation, Alkylation, Coordinationm-CPBA, Alkyl halides, Metal salts
Fluorine Atom Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., alkoxides, amines)
Aromatic C-H Bonds Electrophilic Aromatic Substitution, C-H ActivationNitrating agents, Halogens, Palladium catalysts
Biaryl C-C Bond Reductive or Oxidative CleavageHarsh reducing/oxidizing agents

Advancements in Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and reducing the need for trial-and-error synthesis.

Future computational studies on this compound should focus on:

Predicting Molecular Properties: Using methods like Density Functional Theory (DFT), researchers can calculate key properties such as molecular geometry, electronic structure (HOMO/LUMO energies), dipole moment, and spectroscopic signatures (NMR, IR, UV-Vis). These predictions can aid in the characterization of the compound and its derivatives.

Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions and transformations. mdpi.com By calculating transition state energies and reaction pathways, researchers can understand the factors controlling reactivity and selectivity, which is crucial for optimizing reaction conditions.

Virtual Screening for Applications: Once the fundamental electronic and structural properties are understood, computational models can be used to screen for potential applications. For example, docking studies could predict the binding affinity of the molecule to specific biological targets, while other models could predict its photophysical properties for potential use in electronic devices.

Computational Method Predicted Property/Application Significance
Density Functional Theory (DFT) Molecular geometry, electronic structure, spectroscopic data.Aids in characterization and understanding fundamental properties.
Time-Dependent DFT (TD-DFT) Excited state energies, UV-Vis absorption, fluorescence.Predicts photophysical properties for materials science applications.
Molecular Docking Binding modes and affinities to protein targets.Guides design for medicinal chemistry applications. mdpi.com
Reaction Pathway Modeling Transition state analysis, activation energies.Optimizes synthetic routes and explains observed reactivity.

Identification of Novel Catalytic Systems and Processes

The pyridine nitrogen in this compound makes it an attractive candidate as a ligand in transition metal catalysis. The specific steric and electronic properties conferred by the bulky and electron-withdrawing fluoronaphthalene substituent could lead to novel catalytic activities.

Key research avenues include:

Design of Chiral Ligands: Derivatization of the this compound scaffold to introduce chiral centers could lead to a new class of ligands for asymmetric catalysis. Enantioselective synthesis of such ligands would be a crucial first step. youtube.com

Application in Cross-Coupling: Metal complexes of this compound could be tested as catalysts in various cross-coupling reactions. The unique electronic environment provided by the ligand might help overcome common challenges, such as the difficult coupling of unactivated chlorides or the formation of specific isomers.

Photoredox Catalysis: The extended π-system of the naphthalene ring suggests that metal complexes of this ligand might possess interesting photophysical properties. This opens up the possibility of using them as photosensitizers in photoredox catalysis, a rapidly growing field in organic synthesis.

Design and Fabrication of Next-Generation Functional Materials

The rigid, planar structure and potential for fluorescence make aromatic and heteroaromatic compounds like this compound prime candidates for the development of advanced functional materials.

Future research should explore its potential in:

Organic Light-Emitting Diodes (OLEDs): The fluoronaphthalene-pyridine scaffold is a promising core for new emissive materials or host materials in OLEDs. Research would involve synthesizing a range of derivatives and systematically studying their photophysical properties, such as quantum yield, emission wavelength, and thermal stability.

Chemical Sensors: The pyridine unit can act as a binding site for metal ions or other analytes. Changes in the fluorescence or electronic properties of the molecule upon binding could be harnessed to create selective and sensitive chemical sensors.

Bioactive Scaffolds: Pyridine and naphthalene motifs are present in many biologically active molecules, including kinase inhibitors and receptor antagonists. mdpi.comnih.gov The unique structure of this compound makes it a valuable scaffold for medicinal chemistry programs aimed at discovering new therapeutic agents. nih.gov Systematic structure-activity relationship (SAR) studies would be essential in this context. nih.gov

Potential Application Key Molecular Property to Investigate Research Goal
Organic Electronics (OLEDs) Photoluminescence Quantum Yield, Charge Carrier MobilityDevelop efficient and stable blue-emitting or host materials.
Chemical Sensing Changes in Fluorescence/Absorption upon Analyte BindingFabricate selective sensors for metal ions or organic molecules.
Medicinal Chemistry Binding Affinity to Biological Targets (e.g., kinases, receptors). nih.govIdentify lead compounds for drug discovery programs.
Polymer Science Ability to be incorporated into a polymer backbone.Create novel polymers with enhanced thermal or optical properties.

Q & A

Q. Basic

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns. Coupling constants in 1H^{1}\text{H} NMR help identify aromatic proton environments .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve challenges like disorder in fluorinated aromatic systems. High-resolution data (≤1.0 Å) improves accuracy for light atoms like fluorine .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen isotope patterns .

What safety protocols are essential when handling fluorinated pyridine derivatives?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions releasing volatile fluorinated intermediates .
  • Waste Disposal : Follow P301-P390 guidelines for toxic waste, including neutralization of acidic/basic byproducts .
  • Emergency Response : For inhalation exposure, administer oxygen and seek medical evaluation due to potential respiratory toxicity (H335 hazard code) .

How can crystallographic data discrepancies in fluorinated aromatic systems be resolved?

Q. Advanced

  • Disorder Modeling : Use PART instructions in SHELXL to model disordered fluorine atoms. Apply restraints (e.g., DFIX, FLAT) to maintain geometric rationality .
  • Twinned Data : For twinned crystals (common in fluorinated compounds), apply HKLF5 format in SHELXL and refine using a twin matrix .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure data integrity .

How do conflicting literature reports on the reactivity of this compound arise, and how can they be addressed?

Q. Advanced

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents, leading to contradictory reactivity reports. Replicate conditions with controlled solvent dielectric constants .
  • Substituent Position : Misassignment of fluorine’s position (e.g., 1- vs. 2-naphthalene substitution) alters electronic effects. Validate structures via single-crystal XRD before reactivity studies .
  • Catalyst Variability : Pd vs. Cu catalysts in cross-coupling reactions yield divergent products. Use standardized catalysts (e.g., Pd(PPh3_3)4_4) for reproducibility .

What role does the fluorine atom play in modulating the compound’s electronic properties and applications?

Q. Advanced

  • Electron Withdrawal : Fluorine increases the naphthalene ring’s electron deficiency, enhancing π-π stacking in coordination complexes (e.g., with transition metals) .
  • Bioactivity : Fluorine’s electronegativity improves binding affinity to biological targets (e.g., kinase inhibitors). Use DFT calculations (B3LYP/6-31G*) to predict interaction sites .
  • Material Science : Fluorine’s low polarizability reduces dielectric constants, making derivatives useful in OLEDs. Characterize optoelectronic properties via cyclic voltammetry and UV-vis spectroscopy .

How can this compound be applied in drug discovery pipelines?

Q. Advanced

  • Fragment-Based Screening : Use the compound as a core scaffold for designing kinase inhibitors. Optimize substituents via SAR studies, focusing on fluorine’s impact on binding entropy .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the pyridine ring to anchor E3 ligase ligands. Validate degradation efficiency via Western blotting .
  • In Vivo Studies : Assess pharmacokinetics using radiolabeled 18F^{18}\text{F} analogs. Monitor metabolic stability via liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.